N-(2-phenylethyl)-4-thiophen-2-yl-1,3-thiazol-2-amine
Overview
Description
N-(2-phenylethyl)-4-thiophen-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a thiophene and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-4-thiophen-2-yl-1,3-thiazol-2-amine typically involves the coupling of 2-amino-4-thiophen-2-ylthiazole with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as 1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in a solvent like dichloromethane (DCM) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-4-thiophen-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(2-phenylethyl)-4-thiophen-2-yl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-4-thiophen-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenylethyl)benzamide
- N-(2-phenylethyl)-4-piperidinyl-2-furancarboxamide
Uniqueness
N-(2-phenylethyl)-4-thiophen-2-yl-1,3-thiazol-2-amine is unique due to the presence of both a thiophene and a thiazole ring, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
N-(2-phenylethyl)-4-thiophen-2-yl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-2-5-12(6-3-1)8-9-16-15-17-13(11-19-15)14-7-4-10-18-14/h1-7,10-11H,8-9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAISJIFUVNFLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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